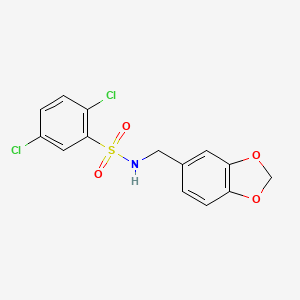

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide

説明

N-(1,3-Benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide is a sulfonamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group attached via a methylene bridge to the sulfonamide nitrogen. The benzenesulfonamide core is substituted with two chlorine atoms at the 2- and 5-positions. The compound’s molecular formula is estimated as C₁₄H₁₀Cl₂NO₄S, with a molecular weight of approximately 361.3 g/mol (calculated based on substituent contributions) .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c15-10-2-3-11(16)14(6-10)22(18,19)17-7-9-1-4-12-13(5-9)21-8-20-12/h1-6,17H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZZOVHILMLDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide typically involves the following steps:

Formation of the Benzodioxole Intermediate: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

Sulfonamide Formation: The benzodioxole intermediate is then reacted with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The dichlorobenzene ring can undergo nucleophilic aromatic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

- Reduction

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

生物活性

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichlorobenzenesulfonamide is a compound that has garnered attention for its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a benzodioxole moiety with a dichlorobenzenesulfonamide group. This structural combination is believed to contribute to its biological activity.

- Chemical Formula: CHClNOS

- Molecular Weight: 353.19 g/mol

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Antidiabetic Activity

Research indicates that benzodioxole derivatives exhibit significant antidiabetic potential. In a study assessing various benzodioxole carboxamide derivatives, one compound demonstrated substantial inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. This inhibition can help manage blood glucose levels in diabetic patients .

2. Anticancer Properties

The compound's efficacy against cancer cell lines has been explored. For instance, derivatives of benzodioxole have shown promising results in inhibiting the growth of several cancer types while exhibiting minimal cytotoxicity to normal cells. Specifically, compounds with similar structures were tested against diverse cancer cell lines and displayed IC values ranging from 26 to 65 µM .

3. Antimicrobial Activity

The benzodioxole core structure is known for its antimicrobial properties. Compounds containing this structure have been studied for their ability to combat various bacterial and fungal infections. The presence of halogen atoms in the structure may enhance this activity by increasing the compound's reactivity towards microbial targets .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity: The compound acts as an inhibitor of α-amylase and potentially other enzymes involved in metabolic pathways.

- Induction of Apoptosis: Some studies suggest that benzodioxole derivatives may induce apoptosis in cancer cells through various signaling pathways.

- Antioxidant Properties: The presence of the benzodioxole moiety may confer antioxidant properties, which can protect cells from oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Case Study: In Vivo Antidiabetic Effects

In an in vivo study using streptozotocin-induced diabetic mice, a related benzodioxole derivative significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses. This highlights the potential for these compounds in diabetes management .

類似化合物との比較

N-(1,3-Benzodioxol-5-ylmethyl)-4-Nitrobenzenesulfonamide (CAS 339282-92-7)

- Structural Differences : The benzene ring substituent differs, with a 4-nitro group replacing the 2,5-dichloro substitution.

- Physicochemical Properties: Molecular Weight: 336.32 g/mol (lower due to nitro vs. chlorine substitution). Solubility: Enhanced aqueous solubility due to the nitro group’s electron-withdrawing nature.

- Biological Implications : Nitro groups are metabolically labile and may confer different toxicity or activity profiles.

| Property | N-(1,3-Benzodioxol-5-ylmethyl)-2,5-Dichloro | N-(1,3-Benzodioxol-5-ylmethyl)-4-Nitro |

|---|---|---|

| Molecular Weight | ~361.3 g/mol | 336.32 g/mol |

| Substituents | 2,5-Cl₂ | 4-NO₂ |

| logP (Estimated) | ~3.5 | ~2.8 |

N-(2-Methyl-4-Nitrophenyl)-2,5-Dichlorobenzenesulfonamide (FH535)

- Structural Differences : The sulfonamide nitrogen is attached to a 2-methyl-4-nitrophenyl group instead of benzodioxol.

- Biological Activity: FH535 is a known β-catenin inhibitor with synergistic effects in colorectal cancer (CRC) therapy. It demonstrates IC₅₀ values in the low micromolar range when combined with other inhibitors (e.g., pyrvinium pamoate) .

- Key Contrasts :

- The benzodioxol group in the primary compound may improve blood-brain barrier penetration compared to FH535’s nitrophenyl group.

- FH535’s nitro and methyl substituents likely alter target selectivity and metabolic stability.

| Property | N-(1,3-Benzodioxol-5-ylmethyl)-2,5-Dichloro | FH535 |

|---|---|---|

| Target | Not reported (structural analog of FH535) | β-Catenin/ERK1/2 inhibitor |

| Synergistic Partners | N/A | Pyrvinium pamoate, NHERF1 inhibitors |

| IC₅₀ (CRC Cells) | Not tested | ~8 μM (with doxorubicin) |

N-(2-Hydroxy-5-Methylphenyl)-2,5-Dimethylbenzenesulfonamide (CAS 915372-74-6)

- Structural Differences : The benzene ring has 2,5-dimethyl substituents, and the sulfonamide nitrogen is attached to a 2-hydroxy-5-methylphenyl group.

- Physicochemical Properties: Hydroxy Group: Enhances hydrogen-bonding capacity and aqueous solubility.

- Biological Implications : The hydroxy group may improve binding to polar targets but reduce metabolic stability due to susceptibility to glucuronidation.

| Property | N-(1,3-Benzodioxol-5-ylmethyl)-2,5-Dichloro | N-(2-Hydroxy-5-Methylphenyl)-2,5-Dimethyl |

|---|---|---|

| Solubility | Moderate (Cl⁻ vs. OH⁻) | High (due to -OH) |

| Metabolic Stability | High (benzodioxol resists oxidation) | Moderate (hydroxy group vulnerable) |

Key Research Findings

- Electronic Effects : Chlorine substituents increase the electron-withdrawing nature of the sulfonamide core, enhancing its acidity compared to dimethyl or nitro analogs .

- Benzodioxol Advantage : The methylenedioxy group in the primary compound may confer metabolic stability by resisting cytochrome P450-mediated oxidation, a common issue with nitrophenyl groups .

- Synergistic Potential: Structural analogs like FH535 demonstrate that dichlorobenzenesulfonamides can synergize with other inhibitors, suggesting similar opportunities for the primary compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。